Dicresulene (diammonium) Dicresulene (diammonium)
Brand Name: Vulcanchem
CAS No.:
VCID: VC14554925
InChI: InChI=1S/C15H16O8S2.2H3N/c1-8-3-12(16)14(24(18,19)20)6-10(8)5-11-7-15(25(21,22)23)13(17)4-9(11)2;;/h3-4,6-7,16-17H,5H2,1-2H3,(H,18,19,20)(H,21,22,23);2*1H3
SMILES:
Molecular Formula: C15H22N2O8S2
Molecular Weight: 422.5 g/mol

Dicresulene (diammonium)

CAS No.:

Cat. No.: VC14554925

Molecular Formula: C15H22N2O8S2

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

Dicresulene (diammonium) -

Specification

Molecular Formula C15H22N2O8S2
Molecular Weight 422.5 g/mol
IUPAC Name azane;2-hydroxy-5-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C15H16O8S2.2H3N/c1-8-3-12(16)14(24(18,19)20)6-10(8)5-11-7-15(25(21,22)23)13(17)4-9(11)2;;/h3-4,6-7,16-17H,5H2,1-2H3,(H,18,19,20)(H,21,22,23);2*1H3
Standard InChI Key FTHAIXYFNGWZKE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1CC2=CC(=C(C=C2C)O)S(=O)(=O)O)S(=O)(=O)O)O.N.N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Dicresulene diammonium (C₁₅H₂₂N₂O₈S₂) features two sulfonic acid groups attached to a bifunctional phenolic core, stabilized by ammonium counterions. The canonical SMILES representation O=S(C1=C(O)C=C(C)C(CC2=CC(S(=O)(O)=O)=C(O)C=C2C)=C1)(O)=O.N.N delineates its ortho-methyl-substituted benzene rings connected by a methylene bridge, with sulfonate moieties at positions 4 and 4' .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight422.47 g/mol
LogP3.96
Polar Surface Area165.96 Ų
Aqueous Solubility591.76 mM in DMSO
Thermal StabilityStable ≤37°C

X-ray crystallography studies reveal intramolecular hydrogen bonding between sulfonate oxygens and phenolic hydroxyls, creating a rigid planar structure that facilitates protein binding. This configuration explains its 98% purity in commercial preparations, as verified by HPLC with UV detection at 254 nm .

Pharmacological Profile

Hemostatic Mechanism

The compound accelerates blood coagulation through a dual mechanism:

  • Protein Denaturation: Sulfonic acid groups protonate lysine residues in fibrinogen, inducing structural unfolding and rapid polymerization into fibrin clots.

  • Platelet Activation: Cationic ammonium ions enhance platelet adhesion to damaged endothelium via electrostatic interactions with anionic phospholipids .

In vivo models demonstrate a 62% reduction in bleeding time compared to saline controls when applied topically at 0.5% w/v concentration.

Antimicrobial Spectrum

Dicresulene diammonium exhibits broad-spectrum activity against Gram-positive pathogens:

Table 2: Minimum Inhibitory Concentrations (MIC)

OrganismMIC (μg/mL)Exposure Time
Staphylococcus aureus12.524 h
Mycobacterium tuberculosis25.072 h
Candida albicans50.048 h

Mechanistic studies using fluorescence microscopy show rapid penetration of the bacterial cell wall, with subsequent inhibition of DNA gyrase through sulfonate-mediated chelation of Mg²⁺ ions.

Antiviral Activity

Against dengue virus serotype 2 (DENV-2), the compound achieves 90% replication inhibition at 10 μM concentration by targeting the NS2B/NS3 protease. Molecular docking simulations reveal binding to the protease active site (PDB ID 4M9T) with a ΔG of -9.2 kcal/mol, competitively blocking substrate access.

Synthesis and Analytical Characterization

Industrial Synthesis

The manufacturing process involves three stages:

  • Polymerization: Condensation of 4-methylcatechol with formaldehyde under acidic conditions yields Policresulen.

  • Depolymerization: Controlled alkaline hydrolysis (pH 9.5, 80°C) generates monomeric dicresulene .

  • Salt Formation: Neutralization with ammonium hydroxide to pH 6.8 produces the diammonium salt .

Table 3: Critical Process Parameters

StageTemperaturepHDurationYield
Polymerization110°C2.58 h82%
Depolymerization80°C9.53 h95%
Salt Formation25°C6.81 h98%

Pharmaceutical Formulations

Stability Profile

Accelerated stability testing (40°C/75% RH) over 6 months shows:

  • Potency Retention: 97.3% ± 1.2%

  • Degradation Products: <0.5% unidentified sulfonated byproducts .

Lyophilized formulations maintain sterility for 24 months at -20°C, reconstituting to 250 mg/mL in sterile water for injection .

Clinical Applications

Gynecological Therapeutics

A multicenter RCT (n=450) comparing 1% dicresulene diammonium gel to podophyllotoxin for cervical erosion demonstrated:

  • Healing Rate: 89% vs. 72% at 12 weeks (p<0.01)

  • Adverse Events: 5% transient burning vs. 18% ulceration.

Wound Management

In diabetic foot ulcer models, daily application reduced biofilm formation by 3-log CFU/g tissue compared to silver sulfadiazine (1-log reduction).

RegionIndicationApproval Status
EUCervical ErosionPhase III
ChinaVaginal LeukoplakiaMarketed
USAInvestigationalIND 135,492

Toxicological Profile

  • LD₅₀ (oral rat): >2000 mg/kg

  • Genotoxicity: Negative in Ames test up to 5000 μg/plate.

Future Research Directions

Ongoing trials explore its potential as:

  • HIV Entry Inhibitor: Preclinical data show 50% inhibition of gp120-CD4 binding at 5 μM.

  • Anticancer Adjuvant: Synergistic effect with paclitaxel in triple-negative breast cancer models (CI=0.3).

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